![molecular formula C12H10N2O2 B1370394 Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate CAS No. 107474-65-7](/img/structure/B1370394.png)
Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate
Übersicht
Beschreibung
“Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate” is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate” is represented by the SMILES notation: COC(=O)C1=CC2=C(N1)C=CC3=C2C=CN3 .Physical And Chemical Properties Analysis
“Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate” has a predicted boiling point of 474.3±25.0 °C and a predicted density of 1.407±0.06 g/cm3 . Its pKa is predicted to be 14.97±0.30 .Wissenschaftliche Forschungsanwendungen
-
Chemical Synthesis
- Summary of Application : 3,6-dihydropyrrolo[3,2-e]indole derivatives are synthesized efficiently by the reaction of 4-iodo-1-(phenylsulfonyl)-5-(trifluoroacetamido)indole with terminal acetylenes .
- Methods of Application : The reaction involves one-pot Sonogashira coupling/heteroannulation, the first one of its kind in the synthesis of the title compounds . The required amido-iodoindole was prepared smoothly from 5-nitroindole by successive N-protection, reduction of the nitroarene, iodination of the resulting aminoarene and N-trifluoroacetylation .
- Results or Outcomes : The product from propargyl propionate was identified as 3,6-dihydro-2-(hydroxymethyl)pyrrolo[3,2-e]indole, suggesting that either the initially formed, unisolated coupling product or the corresponding cyclised product underwent hydrolysis during the reaction .
-
Biological Research
- Summary of Application : Indole derivatives, including 3,6-dihydropyrrolo[3,2-e]indole, have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Methods of Application : The application of these compounds typically involves their synthesis and subsequent testing in biological assays .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
-
Anti-HIV Research
- Summary of Application : Certain indolyl derivatives have been studied for their potential as anti-HIV-1 agents .
- Methods of Application : This typically involves the synthesis of the indolyl derivatives, followed by molecular docking studies .
- Results or Outcomes : The results of these studies are not specified in the source .
-
Pharmaceutical Research
- Summary of Application : Indole derivatives, including 3,6-dihydropyrrolo[3,2-e]indole, are important types of molecules and natural products that play a main role in cell biology .
- Methods of Application : These compounds are synthesized and then tested in various biological assays .
- Results or Outcomes : The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
-
Antiviral Research
- Summary of Application : Certain indole derivatives have been studied for their potential as antiviral agents .
- Methods of Application : This typically involves the synthesis of the indole derivatives, followed by testing in biological assays .
- Results or Outcomes : The results of these studies are not specified in the source .
-
Anti-Inflammatory Research
- Summary of Application : Indole derivatives have been studied for their potential as anti-inflammatory agents .
- Methods of Application : This typically involves the synthesis of the indole derivatives, followed by testing in biological assays .
- Results or Outcomes : The results of these studies are not specified in the source .
-
Antioxidant Research
- Summary of Application : Indole derivatives have been studied for their potential as antioxidants .
- Methods of Application : This typically involves the synthesis of the indole derivatives, followed by testing in biological assays .
- Results or Outcomes : The results of these studies are not specified in the source .
-
Antimicrobial Research
- Summary of Application : Indole derivatives have been studied for their potential as antimicrobial agents .
- Methods of Application : This typically involves the synthesis of the indole derivatives, followed by testing in biological assays .
- Results or Outcomes : The results of these studies are not specified in the source .
-
Antitubercular Research
- Summary of Application : Indole derivatives have been studied for their potential as antitubercular agents .
- Methods of Application : This typically involves the synthesis of the indole derivatives, followed by testing in biological assays .
- Results or Outcomes : The results of these studies are not specified in the source .
-
Antidiabetic Research
- Summary of Application : Indole derivatives have been studied for their potential as antidiabetic agents .
- Methods of Application : This typically involves the synthesis of the indole derivatives, followed by testing in biological assays .
- Results or Outcomes : The results of these studies are not specified in the source .
-
Antimalarial Research
- Summary of Application : Indole derivatives have been studied for their potential as antimalarial agents .
- Methods of Application : This typically involves the synthesis of the indole derivatives, followed by testing in biological assays .
- Results or Outcomes : The results of these studies are not specified in the source .
-
Anticholinesterase Research
- Summary of Application : Indole derivatives have been studied for their potential as anticholinesterase agents .
- Methods of Application : This typically involves the synthesis of the indole derivatives, followed by testing in biological assays .
- Results or Outcomes : The results of these studies are not specified in the source .
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-6-8-7-4-5-13-9(7)2-3-10(8)14-11/h2-6,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGBJUKSOPLFSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC3=C2C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



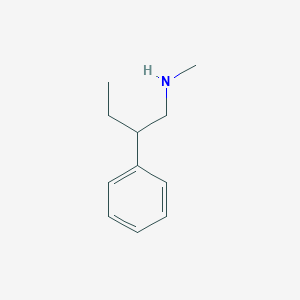
![1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-caboxylic acid](/img/structure/B1370315.png)
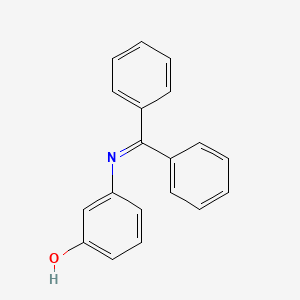
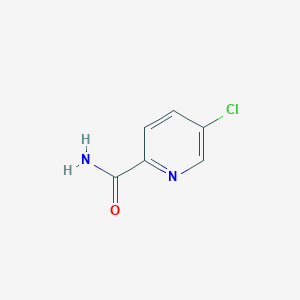
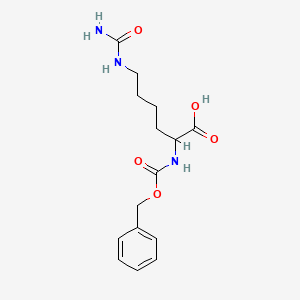
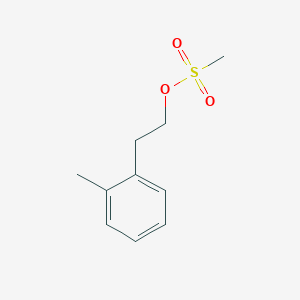
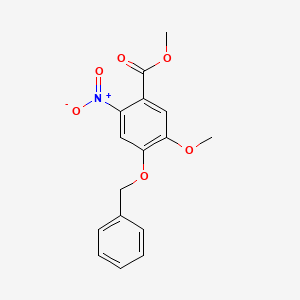
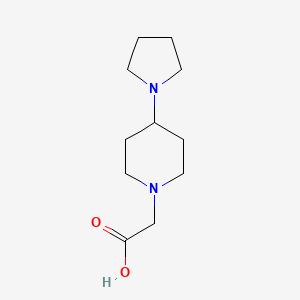
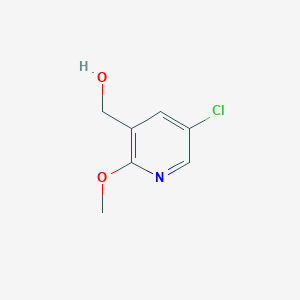
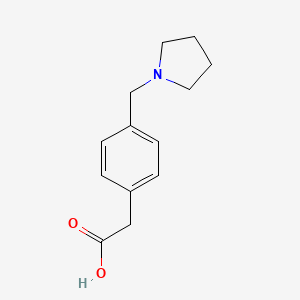
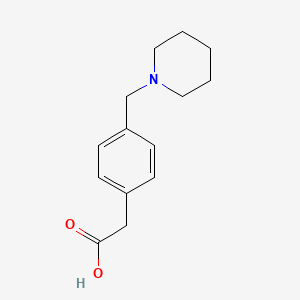
![2-[4-(2-Fluorophenyl)piperazin-1-yl]acetic acid](/img/structure/B1370338.png)
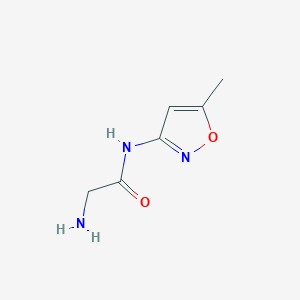
![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B1370343.png)